molecular formula C6H4N4O2 B098374 3-Nitroimidazo[1,2-b]pyridazine CAS No. 18087-75-7

3-Nitroimidazo[1,2-b]pyridazine

Cat. No.: B098374
CAS No.: 18087-75-7
M. Wt: 164.12 g/mol
InChI Key: YWTZZJSJUVSJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential as an antiparasitic agent. This compound is characterized by the presence of a nitro group attached to an imidazo[1,2-b]pyridazine scaffold, which contributes to its biological activity .

Mechanism of Action

Target of Action

The primary targets of 3-Nitroimidazo[1,2-b]pyridazine are protozoal parasites, specifically Giardia lamblia and Trypanosoma brucei . These organisms are responsible for causing diseases such as giardiasis and sleeping sickness respectively .

Mode of Action

The compound works by combining the structural elements of phosphodiesterase inhibitors, which have been proposed as targets for Trypanosoma brucei and Giardia lamblia, with a nitroimidazole scaffold to generate nitrosative stress .

Biochemical Pathways

The compound’s ability to generate nitrosative stress suggests that it may interfere with the redox balance within the parasite, leading to cellular damage and death .

Pharmacokinetics

The compound has been noted for its favorable drug-like properties, including low molecular weight and low polar surface area, which can contribute to its bioavailability .

Result of Action

The compound has demonstrated selective sub-nanomolar activity against G. lamblia . This suggests that the compound is capable of effectively inhibiting the growth of this parasite at very low concentrations.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound showed poor solubility in both HepG2 and L. infantum axenic amastigotes culture media, which was associated with a loss of activity against the promastigote form of L. infantum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroimidazole with hydrazine derivatives, followed by cyclization to form the imidazo[1,2-b]pyridazine core . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Nitroimidazo[1,2-b]pyridazine is unique due to its dual mechanism of action involving nitrosative stress and phosphodiesterase inhibition. This dual action enhances its efficacy against a broad range of parasitic organisms and makes it a valuable scaffold for the development of new antiparasitic agents .

Properties

IUPAC Name

3-nitroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)6-4-7-5-2-1-3-8-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTZZJSJUVSJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587629
Record name 3-Nitroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-75-7
Record name 3-Nitroimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitroimidazo[1,2-b]pyridazine
Reactant of Route 2
3-Nitroimidazo[1,2-b]pyridazine
Reactant of Route 3
3-Nitroimidazo[1,2-b]pyridazine
Reactant of Route 4
3-Nitroimidazo[1,2-b]pyridazine
Reactant of Route 5
3-Nitroimidazo[1,2-b]pyridazine
Reactant of Route 6
3-Nitroimidazo[1,2-b]pyridazine
Customer
Q & A

Q1: What makes 3-nitroimidazo[1,2-b]pyridazine a promising scaffold for developing new antiparasitic drugs?

A1: Research indicates that this compound derivatives exhibit potent activity against Giardia lamblia, the parasite responsible for giardiasis. [] This activity, coupled with their favorable drug-like properties, positions them as attractive candidates for further lead optimization studies. []

Q2: Has the mechanism of action for 3-nitroimidazo[1,2-b]pyridazines been fully elucidated in parasites?

A2: While initial hypotheses suggested a link between 3-nitroimidazo[1,2-b]pyridazines and the inhibition of Giardia lamblia phosphodiesterase (GlPDE), subsequent studies disproved this theory. [] Further research is needed to fully understand the precise mechanism by which these compounds exert their antiparasitic effects.

Q3: Are there specific structural modifications to the this compound scaffold that have been shown to significantly impact its activity?

A3: Yes, research on a related compound, NPD-2975 (a potent Trypanosoma brucei inhibitor based on the this compound scaffold), revealed that introducing a methyl group at the R2 position enhanced solubility without compromising antitrypanosomal activity. [] Additionally, modifications at the R4 position yielded NPD-3519, which demonstrated improved activity against T. brucei and better in vitro metabolic stability. []

Q4: Beyond its antiparasitic potential, are there other therapeutic areas where this compound derivatives are being investigated?

A4: Researchers are exploring the anticancer potential of this compound derivatives. [] Studies have focused on designing and synthesizing novel derivatives incorporating piperazine and oxadiazole moieties. These compounds are being evaluated for their interactions with the BAX protein, a key regulator of apoptosis, to assess their potential as anticancer agents. []

Q5: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A5: Researchers utilize a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure of newly synthesized this compound derivatives. [, , ] Molecular docking studies are also employed to predict potential interactions with target proteins and understand their biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.